1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine
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Overview
Description
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding 4-bromostyrene. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often involve the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its activity against specific enzymes or receptors may lead to the development of new drugs for conditions such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of an enzyme by binding to its active site or activate a receptor by mimicking the action of a natural ligand. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-(4-Bromophenyl)pyrrolidine: This compound lacks the phenylethenyl group, which may result in different biological activities and chemical reactivity.
1-(4-Chlorophenyl)pyrrolidine: The substitution of bromine with chlorine can affect the compound’s properties, such as its reactivity and binding affinity to biological targets.
1-(4-Methylphenyl)pyrrolidine: The presence of a methyl group instead of a bromine atom can lead to variations in the compound’s chemical and biological behavior.
Properties
CAS No. |
912339-32-3 |
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Molecular Formula |
C18H18BrN |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-1-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18BrN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2 |
InChI Key |
FEVIEUDVVZUPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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